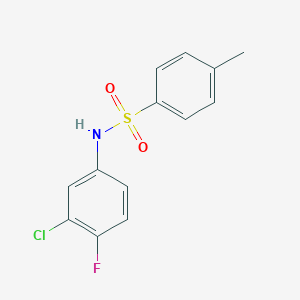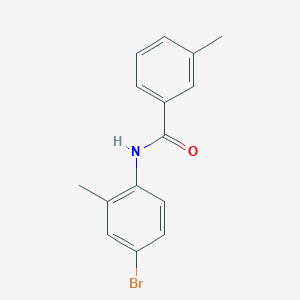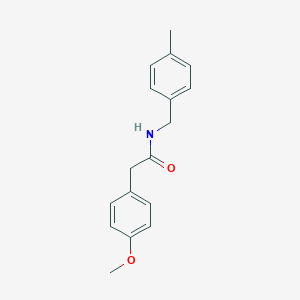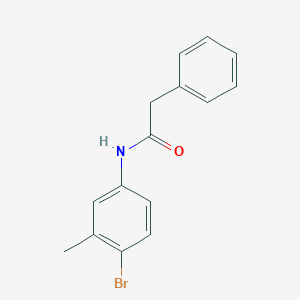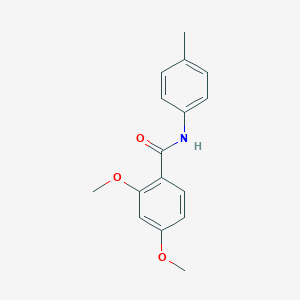
2,4-dimethoxy-N-(4-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dimethoxy-N-(4-methylphenyl)benzamide, also known as DIMEB, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. DIMEB belongs to the class of benzamides, which are known to have diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2,4-dimethoxy-N-(4-methylphenyl)benzamide is not fully understood. However, studies have suggested that 2,4-dimethoxy-N-(4-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs by 2,4-dimethoxy-N-(4-methylphenyl)benzamide leads to changes in gene expression, which may contribute to its biological activities.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethoxy-N-(4-methylphenyl)benzamide induces apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. 2,4-dimethoxy-N-(4-methylphenyl)benzamide also inhibits cell proliferation by inducing cell cycle arrest. In animal models, 2,4-dimethoxy-N-(4-methylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,4-dimethoxy-N-(4-methylphenyl)benzamide in lab experiments is its ability to inhibit HDACs, which makes it a useful tool for studying the regulation of gene expression. However, one limitation of using 2,4-dimethoxy-N-(4-methylphenyl)benzamide is its potential cytotoxicity at high concentrations, which may limit its use in some experiments.
Direcciones Futuras
There are several potential future directions for research involving 2,4-dimethoxy-N-(4-methylphenyl)benzamide. One area of research is the development of 2,4-dimethoxy-N-(4-methylphenyl)benzamide analogs with improved biological activities and reduced cytotoxicity. Another area of research is the investigation of the role of 2,4-dimethoxy-N-(4-methylphenyl)benzamide in epigenetic regulation and its potential use in epigenetic therapy. Additionally, the potential use of 2,4-dimethoxy-N-(4-methylphenyl)benzamide in combination with other anti-cancer agents for the treatment of cancer warrants further investigation.
Conclusion:
In conclusion, 2,4-dimethoxy-N-(4-methylphenyl)benzamide is a synthetic compound that has shown promise in various research applications, particularly in the areas of cancer and inflammation. Its ability to inhibit HDACs makes it a useful tool for studying the regulation of gene expression. While there are limitations to its use, the potential future directions for research involving 2,4-dimethoxy-N-(4-methylphenyl)benzamide are numerous, and further investigation into its biological activities is warranted.
Métodos De Síntesis
The synthesis of 2,4-dimethoxy-N-(4-methylphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenylamine to yield 2,4-dimethoxy-N-(4-methylphenyl)benzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2,4-dimethoxy-N-(4-methylphenyl)benzamide has been shown to exhibit various biological activities, making it a promising compound for research applications. One of the main areas of research where 2,4-dimethoxy-N-(4-methylphenyl)benzamide has been studied is cancer. Studies have shown that 2,4-dimethoxy-N-(4-methylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,4-dimethoxy-N-(4-methylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
2,4-dimethoxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)17-16(18)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) |
Clave InChI |
RQZMJCDYBHNDCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



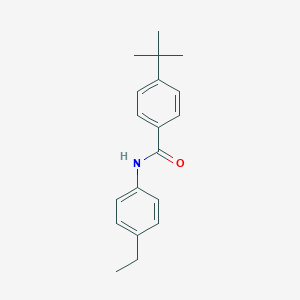
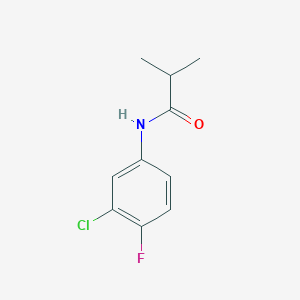
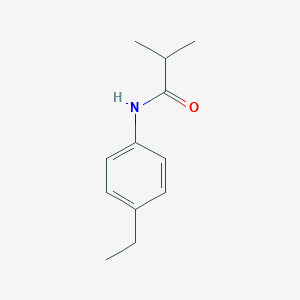
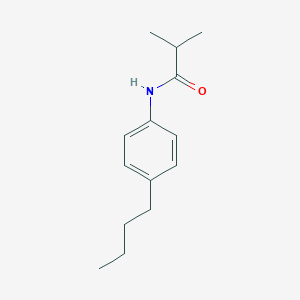
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
